molecular formula C8H12N2O B217394 7a-Homo-2-norprostacyclin CAS No. 100307-96-8

7a-Homo-2-norprostacyclin

Cat. No. B217394
CAS RN: 100307-96-8
M. Wt: 352.5 g/mol
InChI Key: PUQDBCHQWPJZPM-TZLQXYFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7a-Homo-2-norprostacyclin is a prostacyclin analog that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a synthetic derivative of prostacyclin, which is an endogenous molecule that plays a crucial role in regulating various physiological processes, including blood pressure, platelet aggregation, and inflammation. In

Mechanism of Action

The mechanism of action of 7a-Homo-2-norprostacyclin involves binding to and activating the prostacyclin receptor, which is a G protein-coupled receptor that is expressed on various cell types, including platelets, endothelial cells, and smooth muscle cells. Activation of this receptor leads to the production of cyclic AMP, which in turn leads to the inhibition of platelet aggregation, vasodilation, and inhibition of inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including inhibition of platelet aggregation, vasodilation, and inhibition of inflammatory cytokine production. These effects are mediated by the activation of the prostacyclin receptor and the subsequent production of cyclic AMP. In addition, this compound has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7a-Homo-2-norprostacyclin for lab experiments is its high purity and stability, which make it suitable for use in various assays and experiments. Additionally, the compound has well-defined pharmacological properties, which allow for accurate and reproducible results. However, one of the limitations of using this compound in lab experiments is its cost, which can be prohibitive for some research groups.

Future Directions

There are several future directions for the use of 7a-Homo-2-norprostacyclin in scientific research. One potential area of research is the development of new therapeutic applications for the compound, such as in the treatment of inflammatory diseases and hypertension. Additionally, further studies could be conducted to explore the compound's antioxidant properties and potential use in the treatment of oxidative stress-related diseases. Finally, the development of new synthesis methods for this compound could lead to more cost-effective production of the compound, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 7a-Homo-2-norprostacyclin involves several steps, starting with the conversion of a commercially available starting material to a key intermediate. This intermediate is then subjected to a series of reactions, including oxidation, reduction, and cyclization, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for scientific research applications.

Scientific Research Applications

7a-Homo-2-norprostacyclin has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and antiplatelet effects, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and atherosclerosis. Additionally, this compound has been shown to have vasodilatory effects, which could make it a useful tool for the treatment of hypertension.

properties

CAS RN

100307-96-8

Molecular Formula

C8H12N2O

Molecular Weight

352.5 g/mol

IUPAC Name

(4Z)-4-[(4aR,6R,7aS)-6-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyran-2-ylidene]butanoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-4-6-14(21)9-11-16-17-12-10-15(7-5-8-20(23)24)25-19(17)13-18(16)22/h7,9,11,14,16-19,21-22H,2-6,8,10,12-13H2,1H3,(H,23,24)/b11-9+,15-7-/t14-,16?,17+,18+,19-/m0/s1

InChI Key

PUQDBCHQWPJZPM-TZLQXYFNSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C1[C@H]2CC/C(=C/CCC(=O)O)/O[C@H]2C[C@H]1O)O

SMILES

CCCCCC(C=CC1C2CCC(=CCCC(=O)O)OC2CC1O)O

Canonical SMILES

CCCCCC(C=CC1C2CCC(=CCCC(=O)O)OC2CC1O)O

synonyms

7-HN-PGI2
7a-homo-2-nor-PGI2
7a-homo-2-norprostacyclin

Origin of Product

United States

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